Cas no 392-38-1 (7-methoxy-2-(trifluoromethyl)-1H-Benzimidazole)

7-Methoxy-2-(trifluoromethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative characterized by its methoxy and trifluoromethyl functional groups. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy substituent can influence electronic properties and reactivity. Its benzimidazole core provides a rigid heterocyclic scaffold, making it valuable for designing biologically active molecules. The compound is typically employed in medicinal chemistry research for its potential in modulating enzyme interactions or as a building block for more complex structures. Proper handling and storage under inert conditions are recommended due to its sensitivity.
7-methoxy-2-(trifluoromethyl)-1H-Benzimidazole structure
392-38-1 structure
Product name:7-methoxy-2-(trifluoromethyl)-1H-Benzimidazole
CAS No:392-38-1
MF:C9H7N2OF3
Molecular Weight:216.15988
CID:1111900
PubChem ID:18316620

7-methoxy-2-(trifluoromethyl)-1H-Benzimidazole 化学的及び物理的性質

名前と識別子

    • 7-methoxy-2-(trifluoromethyl)-1H-Benzimidazole
    • G10714
    • 7-Methoxy-2-trifluoromethyl-1h-benzoimidazole
    • 4-methoxy-2-(trifluoromethyl)-1H-benzimidazole
    • 4-methoxy-2-(trifluoromethyl)-1H-1,3-benzodiazole
    • 7-methoxy-2-trifluoromethylbenzimidazole
    • 392-38-1
    • 4-Methoxy-2-trifluoromethylbenzimidazole
    • SCHEMBL2841363
    • 4-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole
    • 4-methoxy-2-trifluoromethyl-1h-benzimidazole
    • インチ: InChI=1S/C9H7F3N2O/c1-15-6-4-2-3-5-7(6)14-8(13-5)9(10,11)12/h2-4H,1H3,(H,13,14)
    • InChIKey: CFCZQLDVZBJWOA-UHFFFAOYSA-N
    • SMILES: COC1=CC=CC2=C1NC(=N2)C(F)(F)F

計算された属性

  • 精确分子量: 216.05104734g/mol
  • 同位素质量: 216.05104734g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 234
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 37.9Ų

7-methoxy-2-(trifluoromethyl)-1H-Benzimidazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A069002655-1g
4-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole
392-38-1 97%
1g
$752.40 2023-09-02
Chemenu
CM519505-1g
4-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole
392-38-1 97%
1g
$354 2023-02-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1735097-1g
4-Methoxy-2-(trifluoromethyl)-1h-benzo[d]imidazole
392-38-1 98%
1g
¥3257.00 2024-05-15

7-methoxy-2-(trifluoromethyl)-1H-Benzimidazole 関連文献

7-methoxy-2-(trifluoromethyl)-1H-Benzimidazoleに関する追加情報

Recent Advances in the Study of 7-Methoxy-2-(trifluoromethyl)-1H-Benzimidazole (CAS: 392-38-1)

The compound 7-methoxy-2-(trifluoromethyl)-1H-benzimidazole (CAS: 392-38-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic aromatic compound, characterized by its benzimidazole core substituted with a methoxy group at the 7-position and a trifluoromethyl group at the 2-position, exhibits unique physicochemical properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a scaffold for drug development.

One of the key areas of research involves the optimization of synthetic routes for 7-methoxy-2-(trifluoromethyl)-1H-benzimidazole. A 2023 study published in the Journal of Medicinal Chemistry reported a novel, high-yield synthesis method using a palladium-catalyzed coupling reaction, which significantly improved the efficiency and scalability of production. This advancement is critical for facilitating further pharmacological studies and potential industrial applications.

In terms of biological activity, recent investigations have highlighted the compound's potential as an inhibitor of specific enzymes involved in inflammatory pathways. A 2024 study demonstrated that 7-methoxy-2-(trifluoromethyl)-1H-benzimidazole effectively inhibits cyclooxygenase-2 (COX-2) with a selectivity ratio favoring COX-2 over COX-1, suggesting its utility as a lead compound for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.

Additionally, the trifluoromethyl group in the compound has been shown to enhance its metabolic stability and membrane permeability, making it an attractive scaffold for designing CNS-active drugs. Preliminary in vivo studies in rodent models have indicated promising blood-brain barrier penetration, opening avenues for research in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Despite these promising findings, challenges remain in fully elucidating the compound's mechanism of action and optimizing its pharmacokinetic profile. Current research efforts are also exploring its potential in combination therapies and as a fluorescent probe for biological imaging due to its unique photophysical properties. The continued investigation of 7-methoxy-2-(trifluoromethyl)-1H-benzimidazole underscores its versatility and potential impact across multiple therapeutic areas.

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